molecular formula C11H15N3O B2614408 1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2093760-15-5

1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2614408
CAS No.: 2093760-15-5
M. Wt: 205.261
InChI Key: CIYQYSOIPNWYIK-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrazole ring attached to a piperidine ring, which is further connected to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Attachment to Piperidine: The pyrazole ring is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the pyrazole-piperidine intermediate.

    Formation of the Propenone Moiety: The final step involves the reaction of the pyrazole-piperidine intermediate with propenone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one
  • 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride
  • 1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one

Uniqueness

1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a pyrazole ring, piperidine ring, and propenone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-pyrazol-1-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11(15)13-8-4-10(5-9-13)14-7-3-6-12-14/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYQYSOIPNWYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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